molecular formula C15H20O3 B1325240 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid CAS No. 898787-98-9

7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid

Cat. No.: B1325240
CAS No.: 898787-98-9
M. Wt: 248.32 g/mol
InChI Key: ROIQDMCLVIFMGR-UHFFFAOYSA-N
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Description

7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a 2,5-dimethylphenyl group and a ketone functional group at the seventh carbon

Scientific Research Applications

7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step often involves the acylation of 2,5-dimethylbenzene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the intermediate 2,5-dimethylacetophenone.

    Grignard Reaction: The intermediate is then subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to extend the carbon chain.

    Oxidation: The resulting alcohol is oxidized to form the ketone group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like NaBH4 and LiAlH4 are commonly used.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Mechanism of Action

The mechanism of action of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Phenyl-7-oxoheptanoic acid: Similar structure but lacks the dimethyl groups on the aromatic ring.

    7-(2-Methylphenyl)-7-oxoheptanoic acid: Similar structure with only one methyl group on the aromatic ring.

    7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid: Similar structure with methyl groups at different positions on the aromatic ring.

Uniqueness

7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid is unique due to the specific positioning of the dimethyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of these groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

7-(2,5-dimethylphenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-11-8-9-12(2)13(10-11)14(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIQDMCLVIFMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645265
Record name 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-98-9
Record name 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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